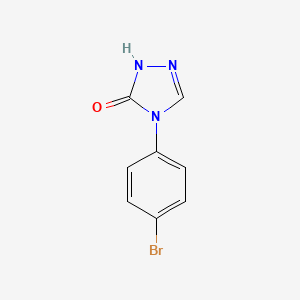

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOFKUWCLXPJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363183 | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214117-50-7 | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of 4-bromophenylhydrazine: This is achieved through diazotization of 4-bromoaniline followed by reduction using zinc powder and concentrated hydrochloric acid.

Cyclization: The 4-bromophenylhydrazine is then reacted with formic acid or formamide under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can produce different triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is in the development of pharmaceutical agents. Its triazole ring structure is known for its biological activity, making it a valuable scaffold in drug design.

Antifungal Activity : Research indicates that derivatives of this compound exhibit antifungal properties. The triazole moiety is particularly effective against various fungal pathogens by inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Studies have shown that compounds with similar structures can be used to treat infections caused by Candida species and Aspergillus fumigatus .

Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. Investigations into its mechanism of action reveal that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Agrochemicals

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. The bromophenyl group enhances the bioactivity of triazole derivatives against various pests and diseases affecting crops.

Fungicides : Triazole compounds are well-documented for their effectiveness as fungicides. This compound can be utilized to formulate new fungicidal agents that target plant pathogens without harming beneficial microorganisms .

Material Science

In material science, the unique properties of this compound can be harnessed to develop advanced materials with specific functionalities.

Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance under extreme conditions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis in bacteria or fungi .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Triazolones with Halogenated Aryl Groups

IPI-9119

- Structure: 4-(4-(2,6-Difluorophenyl)-N-isopropyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamido)-3-phenoxybenzoic acid

- Key Features : Incorporates a tetrazole ring and difluorophenyl group.

- Activity : Inhibits lipogenesis (IC50 = 7.7 nM) and cancer cell growth in preclinical models. The tetrazole moiety enhances metabolic stability compared to triazolone derivatives .

4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

- Structure : Fluorophenyl and methoxybenzyl substituents.

- Activity : Exhibits antimicrobial and antifungal properties. The electron-withdrawing fluorine and electron-donating methoxy groups synergize for broad-spectrum activity .

Gαq-RGS2 Loop Activator

Triazolones with Alkoxy/Aryloxy Substituents

4-(4-Alkoxyphenyl)-1H-1,2,4-triazol-5(4H)-ones

- Structure : Alkoxy groups (e.g., pentyloxy) at the 4-position.

- Activity : Anticonvulsant activity (ED50 = 26.9 mg/kg in mice). Alkoxy chains enhance bioavailability through increased lipophilicity .

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Thione and Thiol Derivatives

3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones

- Structure : Thione group at position 5 and bromophenyl at position 3.

- Activity: Antioxidant, antihypoxic, and antimicrobial activities.

2-{[4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenyl-1-Ethanol

Chlorophenyl and Pyridinyl Analogs

4-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-3-Methyl-1H-1,2,4-Triazol-5(4H)-One

- Structure : Chlorophenyl and cyclopropylmethyl groups.

2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenylethanone

Comparative Analysis Tables

Actividad Biológica

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a member of the triazole family, has garnered attention for its diverse biological activities. The presence of the bromophenyl group and the triazole ring enhances its potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 240.06 g/mol

- CAS Number : 214117-50-7

The compound's structure includes a five-membered triazole ring, which is crucial for its biological interactions. The bromine atom in the phenyl group may influence its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Molecular docking studies suggest that the compound binds effectively to bacterial enzymes, inhibiting their activity and leading to cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).

| Cytokine | Inhibition Percentage |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

Additionally, it demonstrated a high selectivity index in inhibiting COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers. In vitro studies have shown that it can decrease levels of reactive oxygen species (ROS) in cellular models.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Antimicrobial Mechanism : The triazole ring disrupts cell wall synthesis in bacteria and fungi.

- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes (COX) leads to decreased production of inflammatory mediators.

- Antioxidant Mechanism : The compound neutralizes free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.

Case Studies

Several studies have highlighted the compound's potential:

- Study on Antimicrobial Efficacy : A recent study evaluated its antibacterial activity against multi-drug resistant strains. Results indicated that it could serve as a lead compound for developing new antibiotics .

- Anti-inflammatory Investigation : Another study demonstrated that it significantly reduced inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory therapeutic agent .

- Oxidative Stress Reduction : Research showed that treatment with this compound lowered oxidative stress markers in diabetic rats, indicating its potential role in managing diabetes-related complications .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one, and how are yields optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, substituted triazolones are often prepared by reacting hydrazides with carbonyl compounds or via microwave-assisted methods to enhance reaction efficiency. Yield optimization involves adjusting catalysts (e.g., CuCl), solvents (acetonitrile or butanone), and reaction times. Evidence from similar triazolone syntheses shows yields ranging from 71% to 96% depending on substituents and methods, such as Method 1 (71%) vs. Method 3 (96%) for derivatives like 3-(4-chlorobenzyl)-4-((3-fluorobenzyliden)amino)-1H-1,2,4-triazol-5(4H)-one .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 293–296 K using instruments like Stoe IPDS II diffractometers. Structural refinement is performed using SHELXL, with R factors typically <0.05 for high-quality data. For example, a related compound, 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-triazolone, exhibited a mean C–C bond length of 0.005 Å and R factor = 0.050 .

Q. What spectroscopic techniques are used for characterization, and how are key peaks interpreted?

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N stretch) confirm triazolone core formation. NH stretches appear near 3170 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and bromophenyl carbons .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for triazolone derivatives?

Discrepancies in NMR/IR data (e.g., unexpected C=O peak shifts) are analyzed using density functional theory (DFT). Geometry optimizations and vibrational frequency calculations (e.g., B3LYP/6-31G*) predict spectra, which are compared to experimental data to identify tautomeric forms or hydrogen-bonding effects. For example, molecular planarization and intramolecular H-bonding in 4-(2,3-dihydroxybenzylideneamino)-3-methyl-triazolone altered experimental IR peaks vs. theoretical predictions .

Q. What strategies address low reproducibility in crystallographic refinement for triazolone analogs?

- Data Quality : Ensure high-resolution data (θmax > 25°) and minimize crystal decay during collection.

- Refinement Software : Use SHELXL with TWIN/BASF commands for twinned data or disorder modeling. For instance, SHELXL refinement achieved R = 0.048 for 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-triazole-5-thione despite twinning .

- Validation Tools : Check with PLATON for missed symmetry or hydrogen-bonding networks .

Q. How are biological activities of 4-(4-bromophenyl)-triazolones evaluated in drug discovery?

- In Vitro Assays : Screen against cancer cell lines (e.g., IC50 values via MTT assays) or microbial targets. Derivatives like thiadiazolyl-triazolones showed antifungal activity .

- Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding to targets like PI3K/AKT or cannabinoid receptors. For example, 1,5-diarylpyrazole analogs were designed as CB1 ligands using scaffold similarity .

Q. What experimental design principles mitigate synthetic yield variability in triazolone libraries?

- DoE (Design of Experiments) : Vary substituents, solvents, and catalysts systematically. For example, microwave synthesis reduced reaction times from hours to minutes, improving yields by 15–20% .

- Parallel Synthesis : Use automated platforms to screen conditions (e.g., temperature, stoichiometry) for bromophenyl-triazolone derivatives .

Methodological Notes

- Crystallography : SHELX suite (SHELXL/SHELXS) and WinGX are critical for structure solution and refinement .

- Spectral Analysis : Compare experimental FTIR/NMR with computational models (Gaussian, ORCA) to validate tautomerism or substituent effects .

- Biological Screening : Combine high-throughput assays with structure-activity relationship (SAR) studies to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.